molecular formula C12H23N B14459165 n,n-Diethyloct-2-yn-1-amine CAS No. 66894-62-0

n,n-Diethyloct-2-yn-1-amine

Cat. No.: B14459165
CAS No.: 66894-62-0
M. Wt: 181.32 g/mol
InChI Key: XYVHZKNNMVFQTR-UHFFFAOYSA-N
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Description

n,n-Diethyloct-2-yn-1-amine: is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a unique structure with an alkyne group (a carbon-carbon triple bond) at the second position and two ethyl groups attached to the nitrogen atom. The presence of the alkyne group makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of n,n-Diethyloct-2-yn-1-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted amines and alkynes.

Scientific Research Applications

Chemistry: n,n-Diethyloct-2-yn-1-amine is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand for certain receptors and enzymes, providing insights into their mechanisms of action .

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and specialty chemicals. Its reactivity with various functional groups makes it a versatile building block for creating materials with specific properties .

Mechanism of Action

The mechanism of action of n,n-Diethyloct-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: n,n-Diethyloct-2-yn-1-amine is unique due to its specific combination of an alkyne group and ethyl groups attached to the nitrogen atom. This combination provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

66894-62-0

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N,N-diethyloct-2-yn-1-amine

InChI

InChI=1S/C12H23N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-9,12H2,1-3H3

InChI Key

XYVHZKNNMVFQTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCN(CC)CC

Origin of Product

United States

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